5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide
Overview
Description
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide is a compound that belongs to the class of organic compounds known as phenylpiperazines. These compounds contain a piperazine ring bound to a phenyl group. This particular compound has been studied for its potential as a selective dopamine D3 receptor ligand, which makes it of interest in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide can be achieved through various synthetic routes. One common method involves a one-pot three-component reaction under microwave irradiation. This reaction is carried out under basic conditions at 180 watts for 2 minutes, yielding the desired compound . Another method involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine in the presence of potassium carbonate, followed by separation and drying to obtain the product .
Chemical Reactions Analysis
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, ethanol, and basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amine in ethanol at room temperature for 24 hours results in the formation of a triazole derivative .
Scientific Research Applications
It has been identified as a high-affinity ligand for the dopamine D3 receptor, making it a valuable tool in the study of neurological disorders such as depression, schizophrenia, and Parkinson’s disease . Additionally, it has shown promise in anticancer research, with studies evaluating its efficacy against various cancer cell lines . The compound’s ability to interact with G-protein-coupled receptors also makes it of interest in the study of other physiological processes and diseases .
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide involves its interaction with the dopamine D3 receptor. This receptor is part of the G-protein-coupled receptor family and plays a key role in modulating neurotransmitter release and signal transduction. By binding to this receptor, the compound can influence various physiological processes, including movement, behavior, and learning . The molecular targets and pathways involved in its action are primarily related to the dopaminergic system.
Comparison with Similar Compounds
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide is unique in its high selectivity for the dopamine D3 receptor over other dopamine receptors such as D2. Similar compounds include other phenylpiperazines and arylpiperazines, which also target dopamine receptors but may have different selectivity profiles and pharmacological properties . For example, N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}pentanamide is another compound in this class that has been studied for its potential therapeutic applications .
Properties
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-pyridin-4-ylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-16-4-6-18(7-5-16)24-12-14-25(15-13-24)20(27)3-1-2-19(26)23-17-8-10-22-11-9-17/h4-11H,1-3,12-15H2,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJVHERDWCKDMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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